molecular formula C21H17BrClN3O2 B10852519 Petrosamine

Petrosamine

Cat. No.: B10852519
M. Wt: 458.7 g/mol
InChI Key: YWXZSQALRCVSLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Petrosamine is primarily isolated from marine sponges, but synthetic routes have been developed to produce this compound in the laboratory. The synthesis involves the condensation of tryptophan and tyrosine derivatives, followed by cyclization to form the pyridoacridine core . The reaction conditions typically require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with large-scale synthesis. advancements in marine biotechnology and synthetic chemistry are paving the way for more efficient production methods .

Properties

Molecular Formula

C21H17BrClN3O2

Molecular Weight

458.7 g/mol

IUPAC Name

17-bromo-5,10,10-trimethyl-5,20-diaza-10-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1,3,6,9(21),13,15,17,19-octaene-8,12-dione;chloride

InChI

InChI=1S/C21H17BrN3O2.ClH/c1-24-7-6-12-14(9-24)21(27)20-18-17(16(26)10-25(20,2)3)13-5-4-11(22)8-15(13)23-19(12)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1

InChI Key

YWXZSQALRCVSLY-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC2=C3C4=C(C(=O)C2=C1)[N+](CC(=O)C4=C5C=CC(=CC5=N3)Br)(C)C.[Cl-]

Origin of Product

United States

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